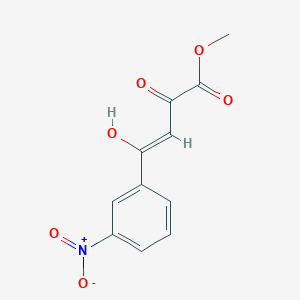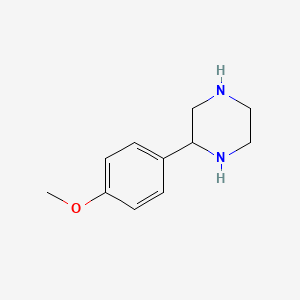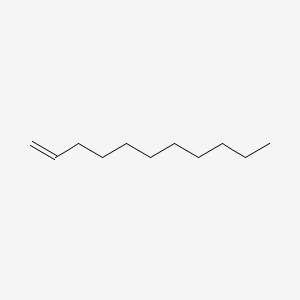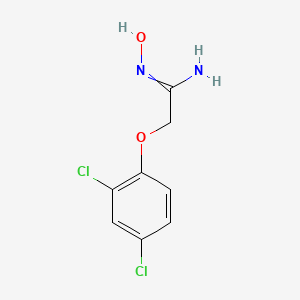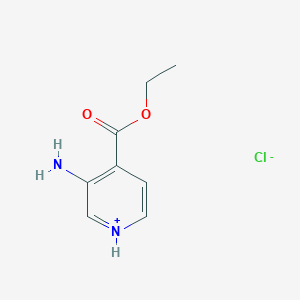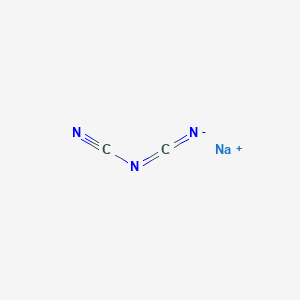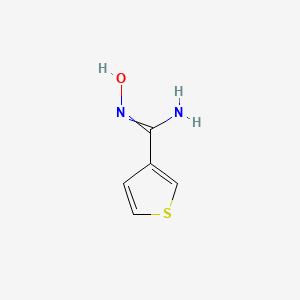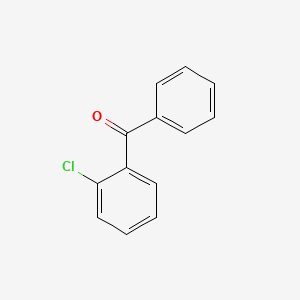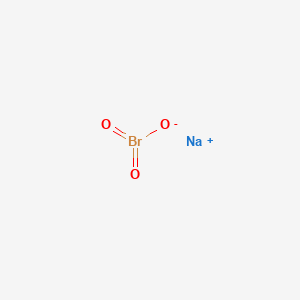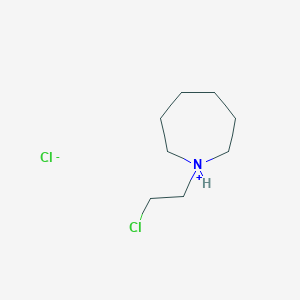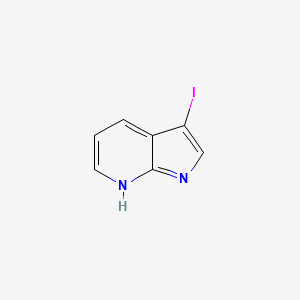
Methyl 4-chlorobenzenesulfinate
Descripción general
Descripción
Methyl 4-chlorobenzenesulfinate is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chlorobenzenesulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chlorobenzenesulfinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rate of Addition to Olefins : Methyl 4-chlorobenzenesulfinate, under the name 4-chlorobenzenesulfenyl chloride, has been studied for its rate of addition to ethylene and its methylated derivatives. This research provides insight into the cumulative acceleration effects of methyl groups on the addition rate, which is crucial for understanding its reactivity and potential applications in organic synthesis (Schmid & Garratt, 1973).
Addition to Methyl Substituted Styrenes : Further studies on 4-chlorobenzenesulfenyl chloride looked into its addition rates and product compositions when reacted with a series of side chain methyl substituted styrenes. This research is vital for comprehending how methyl groups affect the rate of addition and the resulting products, which is significant for designing specific reactions and products in organic chemistry (Schmid & Garratt, 1974).
Photoreactivity in Nanostructures : Methyl 4-chlorobenzenesulfinate derivatives have been used to cap colloidal gold clusters, leading to composite shell−core nanostructures. This research explores the photoreactivity of these structures and how they are affected by factors like the length of the linker, offering insights into potential applications in materials science, particularly in the development of photoresponsive materials (Zhang, Whitesell, & Fox, 2001).
Synthesis of Coenzyme M Analogues : The compound has been used in the synthesis of coenzyme M analogues to investigate their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research is crucial for understanding the biochemical pathways involved in methane biosynthesis and could have implications in studies related to energy production and microbiology (Gunsalus, Romesser, & Wolfe, 1978).
Environmental Science and Toxicology : It has been involved in studies exploring the destruction of methyl bromide sorbed to activated carbon, providing insights into the potential environmental and health impacts of fumigants and strategies for their mitigation (Yang, Li, Walse, & Mitch, 2015).
Synthesis of Organometallic Compounds : Methyl 4-chlorobenzenesulfinate is used in the Friedel-Crafts sulfonylation reaction, crucial for synthesizing various organometallic compounds. These compounds find applications in catalysis, materials science, and pharmaceuticals (Nara, Harjani, & Salunkhe, 2001).
Optical and Nonlinear Optics Applications : It's been used in the synthesis and crystal structure analysis of phenylethynylpyridinium derivatives, which are significant for second-order nonlinear optics applications. This research aids in understanding and developing materials for advanced optical technologies (Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005).
Propiedades
IUPAC Name |
methyl 4-chlorobenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-11(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGWPAUMPKUGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorobenzenesulfinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



